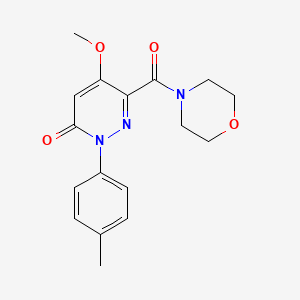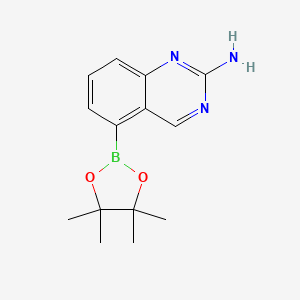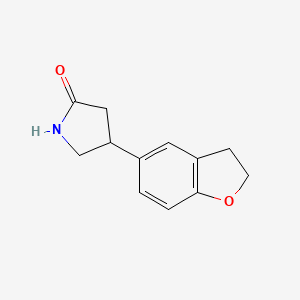
4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conducting Polymers
- Electropolymerization of Pyrrole-Based Monomers: Research on bis(pyrrol-2-yl) arylenes, including 1,4-bis(pyrrol-2-yl)benzene and related compounds, demonstrates their use in the synthesis of conducting polymers through electropolymerization. These polymers exhibit low oxidation potentials, leading to stable electrical conducting forms, a property beneficial for electronic and optoelectronic applications (Sotzing et al., 1996).
Synthesis of Bioactive Molecules
- Antimicrobial Activity of Coumarin Derivatives: Research involving the synthesis of coumarin derivatives, including reactions with benzofuran, has been conducted to explore their antimicrobial properties. These studies aim to develop new therapeutic agents by identifying compounds with significant antimicrobial activities (Al-Haiza et al., 2003).
Organocatalysis in Synthesis
- Asymmetric Synthesis of Pyrrolidine Derivatives: Asymmetric organocatalysis has been employed to synthesize pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold. This methodology showcases the efficiency and stereochemical control achievable in constructing biologically relevant heterocyclic moieties, which could have implications in drug development and synthesis of natural product analogs (Kowalczyk et al., 2016).
Materials Chemistry
- Solvent Selection for Bulk Heterojunction Systems: Studies on the solubilities of benzofuran-containing compounds in various solvents contribute to the selection of solvents for molecular bulk heterojunction systems. This research is vital for optimizing the performance of organic photovoltaic devices, indicating the significance of benzofuran derivatives in materials chemistry (Walker et al., 2011).
Molecular Synthesis
- Synthesis of Pyrrolidin-2-ones: A novel synthetic approach utilizing vinyl sulfonium salts for the efficient synthesis of pyrrolidin-2-ones under mild conditions showcases the versatility of benzofuran derivatives in organic synthesis. This methodology opens new pathways for the synthesis of complex heterocyclic compounds, which could have applications in pharmaceuticals and agrochemicals (Xie et al., 2010).
Computational Chemistry
- Quantum Studies on Benzofuran Derivatives: Advanced computational studies, including density functional theory (DFT) analyses, have been conducted on novel benzofuran derivatives to predict their electronic, non-linear optical (NLO), and thermodynamic properties. Such studies are essential for understanding the molecular basis of their reactivity and potential applications in designing new materials with specific optical and electronic properties (Halim & Ibrahim, 2022).
Properties
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12-6-10(7-13-12)8-1-2-11-9(5-8)3-4-15-11/h1-2,5,10H,3-4,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKGAOJSILDDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3CC(=O)NC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(pyrazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)thiazole-4-carboxamide](/img/structure/B2541627.png)
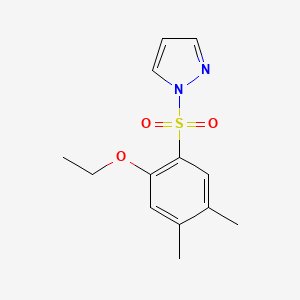
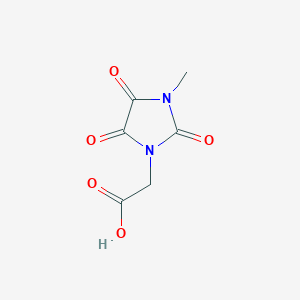

![5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2541634.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2541635.png)
![3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2541637.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2541638.png)
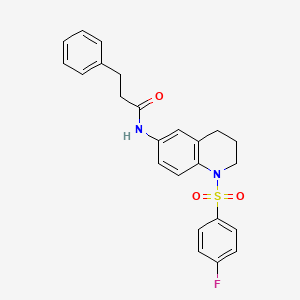
![3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541642.png)
![N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B2541643.png)
